N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-17(28-20(23-14)24-11-5-6-12-24)19(26)22-10-4-7-13-27-16-9-3-2-8-15(16)18(21)25/h2-3,5-6,8-9,11-12H,10,13H2,1H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSWPFANNDYHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the But-2-yn-1-yl Intermediate : The reaction of an alkyne with a halogenated precursor under basic conditions.
- Coupling with 2-Carbamoylphenol : The intermediate is reacted with 2-carbamoylphenol using a coupling agent like EDCI to form the phenoxy linkage.
- Introduction of the Thiazole Group : The final step involves the reaction of the phenoxy intermediate with a thiazole derivative to yield the target compound.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 12 μM against human breast cancer cells (MCF7) and 15 μM against colon cancer cells (HCT116) .
The compound is believed to exert its anticancer effects through multiple mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of Signaling Pathways : Affecting pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.
Case Studies
Several research studies have explored the biological activity of this compound:
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various thiazole derivatives, including our compound, showing promising results in inhibiting tumor growth in xenograft models .
- Mechanistic Insights : Another study focused on elucidating the molecular targets of this compound, revealing its interaction with key proteins involved in apoptosis and cell cycle regulation .
- Comparative Analysis : A comparative study highlighted that similar compounds exhibited varying degrees of biological activity, suggesting structure–activity relationships that could inform future drug design .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.42 g/mol |
| IC50 (MCF7 cancer cells) | ~12 μM |
| IC50 (HCT116 colon cancer cells) | ~15 μM |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide. These compounds are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown activity against breast cancer cell lines, indicating their potential as therapeutic agents in oncology .
Antimicrobial Activity
The compound's structural features suggest that it may exhibit antimicrobial properties. Research into similar thiazole-based compounds has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. Such activity is crucial in addressing the growing concern of antibiotic resistance .
Case Study: Anticancer Evaluation
A study evaluated a series of thiazole derivatives, including those structurally similar to the target compound, for their anticancer efficacy using the Sulforhodamine B assay. Results indicated that specific derivatives significantly inhibited cell growth in human cancer cell lines, suggesting a promising avenue for further research .
Case Study: Antimicrobial Screening
Another investigation focused on assessing the antimicrobial properties of related thiazole compounds against various pathogens. The findings revealed potent activity against resistant strains, underscoring the relevance of this compound class in developing new antimicrobial agents .
Data Table: Comparative Analysis of Thiazole Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the thiazole carboxamide family, a class with diverse applications in medicinal and agrochemical research. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure Variations: The target compound shares the thiazole-5-carboxamide core with Dasatinib and analogs but diverges in substituents. For example, Dasatinib’s 2-pyrimidinylamino group targets kinases, whereas the target’s 1H-pyrrol-1-yl group may engage different binding interactions . Imidazo[2,1-b]thiazole derivatives () exhibit enhanced anti-tuberculosis activity due to fused ring systems, highlighting how core modifications impact biological specificity .
Substituent Effects: Position 2: Pyridinyl () and pyrimidinyl (Dasatinib) substituents are common in therapeutic agents for their hydrogen-bonding capabilities. N-Substituent: The but-2-yn-1-yl linker in the target compound and pesticidal analogs (–8) introduces rigidity, which may improve metabolic stability compared to flexible alkyl chains in other compounds .
Biological Activity: Pesticidal analogs (–8) with pyridinyl or methylthiazole groups demonstrate that small structural changes (e.g., replacing pyridinyl with pyrrolyl) can alter target specificity. The carbamoylphenoxy group in the target may enhance soil mobility or insecticidal activity . Anti-tuberculosis activity in ND-11543 correlates with its imidazo-thiazole core and trifluoromethylpyridinyl substituent, underscoring the importance of lipophilic groups in penetrating bacterial membranes .
Synthetic Approaches: The target compound’s synthesis likely involves EDC-mediated coupling (common for carboxamides, as in ) and Sonogashira reactions for the alkyne linker . Yields for similar compounds range from 57% () to 99% (), though specific data for the target are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
